molecular formula C10H12N2O B591787 (6-Methoxy-1H-indol-3-yl)methanamine CAS No. 887582-58-3

(6-Methoxy-1H-indol-3-yl)methanamine

Cat. No.: B591787
CAS No.: 887582-58-3
M. Wt: 176.219
InChI Key: MMRWUJQPQPEBBB-UHFFFAOYSA-N
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Description

(6-Methoxy-1H-indol-3-yl)methanamine is an organic compound with the molecular formula C10H12N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the 6th position and a methanamine group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-1H-indol-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxyindole.

    Formylation: The 6-methoxyindole undergoes formylation to introduce a formyl group at the 3rd position.

    Reduction: The formyl group is then reduced to a methanamine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

(6-Methoxy-1H-indol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1H-Indol-3-yl)methanamine: Similar structure but lacks the methoxy group at the 6th position.

    (5-Methoxy-1H-indol-3-yl)methanamine: Similar structure but with the methoxy group at the 5th position.

    (1-Methyl-1H-indol-3-yl)methanamine: Similar structure but with a methyl group at the 1st position.

Uniqueness

(6-Methoxy-1H-indol-3-yl)methanamine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

(6-methoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRWUJQPQPEBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651653
Record name 1-(6-Methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-58-3
Record name 6-Methoxy-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887582-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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